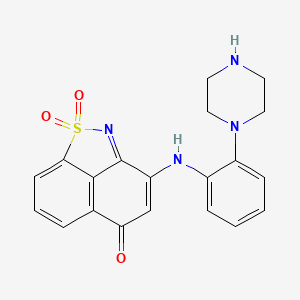![molecular formula C16H15N3Na2O3S B14904207 disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate involves several steps. One common method starts with the preparation of 5-methoxy-2-benzimidazolethiol, which is then reacted with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzimidazole and pyridine derivatives .
科学研究应用
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects beyond its use as a proton pump inhibitor.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the compound, leading to its inactivation .
相似化合物的比较
Similar Compounds
Esomeprazole: A stereoisomer of omeprazole with similar proton pump inhibitory effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its longer duration of action compared to omeprazole
Uniqueness
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate is unique due to its specific chemical structure, which provides a balance between potency and stability. Its disodium salt form enhances its solubility and bioavailability, making it a preferred choice in certain pharmaceutical formulations .
属性
分子式 |
C16H15N3Na2O3S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate |
InChI |
InChI=1S/C16H16N3O3S.2Na/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16;;/h4-7H,8H2,1-3H3,(H-,17,18,19,20);;/q-1;2*+1/p-1 |
InChI 键 |
CAZOPOXSSVOSJP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN=C(C(=C1[O-])C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


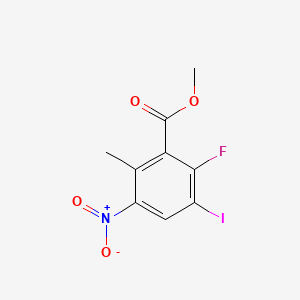
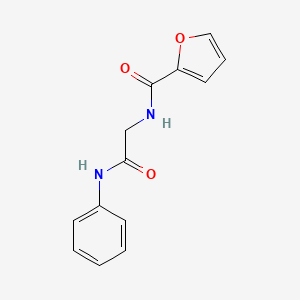
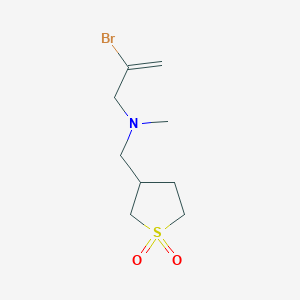

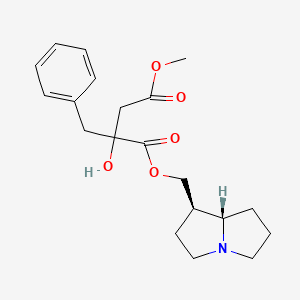
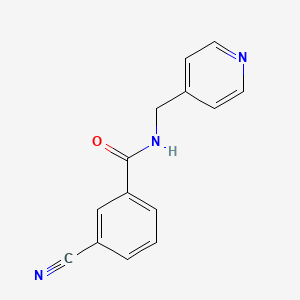
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
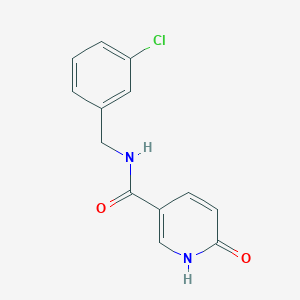
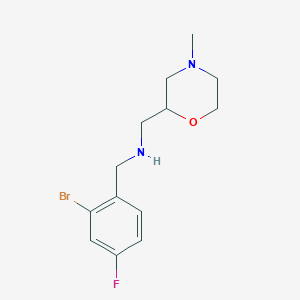

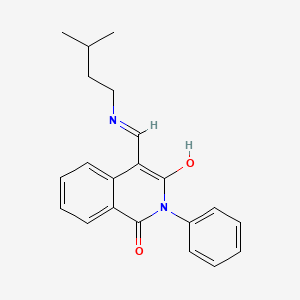

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
